molecular formula C22H22ClNO2 B1393847 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-98-5

2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1393847
M. Wt: 367.9 g/mol
InChI Key: RDWIRHNYVXNHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, also known as IMBQCC, is a synthetic organic compound1. It has a molecular formula of C21H20ClNO2 and a molecular weight of 353.8 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride. However, it’s worth noting that such compounds are typically synthesized in a laboratory setting, often involving multiple steps and various reagents.



Molecular Structure Analysis

The molecular structure of 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is defined by its molecular formula, C21H20ClNO21. However, the specific arrangement of these atoms in space, which can greatly influence the compound’s properties and reactivity, is not provided in the search results.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride. Chemical reactions can vary widely depending on the conditions and the presence of other reactants.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride can include factors like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Unfortunately, specific information on these properties for this compound was not found in the search results1.


Scientific Research Applications

Facile Synthesis of Derivatives

One application involves the synthesis of complex chemical derivatives. Elkholy and Morsy (2006) described the synthesis of tetrahydropyrimido quinoline derivatives using related compounds, showcasing the potential of quinoline derivatives in creating new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Elkholy & Morsy, 2006).

Electrocatalytic Reduction

A study by Isse, Ferlin, and Gennaro (2005) investigated the electrocatalytic reduction of arylethyl chlorides, which are structurally similar to the compound , demonstrating its potential use in electrochemical reactions, particularly in the synthesis of anti-inflammatory drugs (Isse, Ferlin, & Gennaro, 2005).

Luminescent Properties and Catalysis

Xu et al. (2014) focused on the synthesis and characterization of cyclometalated complexes with luminescent properties and their application in coupling reactions. This research highlights the potential use of quinoline derivatives in developing new materials with specific luminescent properties and applications in catalysis (Xu et al., 2014).

Corrosion Inhibition

Singh, Srivastava, and Quraishi (2016) explored the use of quinoline derivatives as corrosion inhibitors. Their research indicated the effectiveness of these compounds in protecting metals against corrosion, a critical aspect in material science and industrial applications (Singh, Srivastava, & Quraishi, 2016).

Safety And Hazards

Specific safety and hazard information for 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride was not found in the search results. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.


Future Directions

The future directions for research and application of 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride are not specified in the search results. However, given its status as a synthetic organic compound, it could potentially find use in a variety of scientific experiments1.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

6,8-dimethyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO2/c1-13(2)12-26-17-7-5-6-16(10-17)20-11-19(22(23)25)18-9-14(3)8-15(4)21(18)24-20/h5-11,13H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWIRHNYVXNHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OCC(C)C)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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